2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid
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Overview
Description
2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid is a heterocyclic organic compound that contains a pyrimidine ring substituted with an ethyl group at the 5-position and a methylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid typically involves the condensation of 5-ethylpyrimidine-2-amine with methyl bromoacetate, followed by hydrolysis. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl bromoacetate in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the amino group.
Scientific Research Applications
2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
5-Ethylpyrimidine derivatives: Compounds with an ethyl group at the 5-position of the pyrimidine ring, showing similar chemical reactivity.
Methylamino-substituted pyrimidines: Compounds with a methylamino group at the 2-position, having similar synthetic routes and reaction conditions
Uniqueness
2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the ethyl and methylamino groups enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-[(5-ethylpyrimidin-2-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C9H13N3O2/c1-3-7-4-10-9(11-5-7)12(2)6-8(13)14/h4-5H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
CUWBPFQVTFZMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N(C)CC(=O)O |
Origin of Product |
United States |
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